1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate
Description
1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate (CAS: 88349-98-8) is a quinoline-derived ester with the molecular formula C₁₄H₁₄ClNO₃ and a molar mass of 279.72 g/mol. It is structurally characterized by a 5-chloroquinoline moiety linked via an ether-oxygen to a 2-methylpropan-2-yl acetate group. Key physicochemical properties include:
- Density: 1.256 ± 0.06 g/cm³ (predicted)
- Boiling Point: 399.0 ± 27.0 °C (predicted)
- pKa: 1.98 ± 0.29 (predicted) .
The compound’s synthesis likely involves esterification of 5-chloro-8-hydroxyquinoline with 2-methylpropan-2-yl acetate, leveraging its chloro-substituent for enhanced lipophilicity and stability.
Properties
Molecular Formula |
C15H16ClNO3 |
|---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
[1-(5-chloroquinolin-8-yl)oxy-2-methylpropan-2-yl] acetate |
InChI |
InChI=1S/C15H16ClNO3/c1-10(18)20-15(2,3)9-19-13-7-6-12(16)11-5-4-8-17-14(11)13/h4-8H,9H2,1-3H3 |
InChI Key |
XUKVTVQAVQNOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate involves the esterification of 5-chloroquinolin-8-ol with 2-methylpropan-2-yl acetate. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to maximize yield and purity .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The acetate ester undergoes hydrolysis under acidic or basic conditions to regenerate the parent alcohol, 1-((5-chloroquinolin-8-yl)oxy)-2-methylpropan-2-ol, and acetic acid.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acid-catalyzed | 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-ol + Acetic acid | |
| Base-catalyzed | Sodium acetate + 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-ol |
The reaction kinetics depend on steric hindrance from the tertiary alcohol structure, which slows hydrolysis compared to linear esters .
Nucleophilic Aromatic Substitution at the Quinoline Core
The chlorine atom at the quinoline’s 5-position is susceptible to nucleophilic substitution under specific conditions.
| Reagent | Conditions | Product |
|---|---|---|
| High-pressure, heat | 5-Aminoquinolin-8-yl derivative | |
| Polar aprotic solvent | 5-Alkoxyquinolin-8-yl derivative |
This reactivity parallels other chloroquinoline derivatives, such as ethyl [(5-chloroquinolin-8-yl)oxy]acetate, where substitutions occur at elevated temperatures .
Oxidation
The quinoline ring resists oxidation under mild conditions but may degrade under strong oxidizers (e.g., ) to form carboxylic acid derivatives.
Reduction
-
The ester group can be reduced to a primary alcohol using , yielding 2-methylpropan-2-ol and the quinolin-8-ol derivative.
-
The chlorine atom remains inert under typical reduction conditions .
Transesterification
The tert-butyl acetate group participates in transesterification with alcohols (e.g., methanol, ethanol) in the presence of acid/base catalysts:
This reaction is critical for modifying the ester’s alkoxy group in synthetic workflows .
Stability Under Thermal and Photolytic Conditions
The compound exhibits moderate thermal stability but undergoes photodegradation under UV light, forming dechlorinated byproducts and quinoline-oxidized species.
| Condition | Observation |
|---|---|
| Partial decomposition to chlorinated aromatic fragments | |
| UV irradiation | Cleavage of the Cl–C bond and ester degradation |
Comparative Reactivity with Analogous Compounds
A comparison with structurally similar esters highlights key differences:
| Compound | Hydrolysis Rate | Substitution Reactivity | Thermal Stability |
|---|---|---|---|
| Ethyl [(5-chloroquinolin-8-yl)oxy]acetate | Fast | Moderate | Low |
| 2-((5-Chloroquinolin-8-yl)oxy)butan-2-yl acetate | Slow | Low | High |
| This compound | Moderate | Moderate | Moderate |
Data extrapolated from PubChem entries and reaction mechanisms of tert-butyl esters .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate exhibits notable antimicrobial activity. Compounds with similar quinoline structures have been documented to possess efficacy against various bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial DNA synthesis or protein function, although specific pathways for this compound require further exploration .
Anticancer Activity
The compound has shown promise in anticancer applications, particularly in inhibiting the proliferation of several cancer cell lines. For example, studies have demonstrated its effectiveness against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells. The antiproliferative effects are attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression .
Case Study 1: Anticancer Efficacy
A study involving a small library of quinoline derivatives, including this compound, assessed their antiproliferative properties across various cancer cell lines. Results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer drug development .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of this compound was tested against several pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones in agar diffusion assays, highlighting its therapeutic potential against infections caused by drug-resistant bacteria .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Chloroquine | Quinoline derivative with basic side chain | Antimalarial |
| Hydroxychloroquine | Similar structure but with hydroxyl group | Antimalarial and anti-inflammatory |
| 5-Chloroquinoline | Basic quinoline structure without ester | Antimicrobial |
| Quinine | Alkaloid derived from cinchona bark | Antimalarial |
| This compound | Unique ester functionalization | Antimicrobial and anticancer |
Mechanism of Action
The compound acts as a herbicide safener by accelerating the detoxification process of herbicides in crops. It achieves this by enhancing the activity of enzymes involved in the metabolism of herbicides, thereby reducing their phytotoxic effects. The molecular targets include various detoxification enzymes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the 8-hydroxyquinoline derivative family, where modifications to the hydroxyl group or quinoline ring significantly alter properties. Below is a comparative analysis with hypothetical or literature-known analogues:
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|
| 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate | C₁₄H₁₄ClNO₃ | 279.72 | 1.256 (predicted) | 399 (predicted) | 1.98 |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 1.034 | 267 | 4.85 |
| 5-Chloro-8-hydroxyquinoline | C₉H₆ClNO | 179.60 | 1.28 | 310 | 3.70 |
| 2-((5-Chloroquinolin-8-yl)oxy)ethyl acetate | C₁₄H₁₃ClNO₃ | 277.71 | 1.24 (predicted) | 385 (predicted) | 2.15 |
Key Observations:
8-hydroxyquinoline’s 267°C) . The chloro group also lowers pKa (1.98 vs. 4.85 for 8-hydroxyquinoline), suggesting stronger acidity due to electron-withdrawing effects, which may influence solubility and coordination chemistry .
Ester Group Modifications: Replacing the hydroxyl group with a 2-methylpropan-2-yl acetate ester reduces polarity compared to 5-chloro-8-hydroxyquinoline, as seen in the lower pKa (1.98 vs. 3.70). The bulkier ester group in the target compound increases boiling point (399°C) relative to a simpler ethyl acetate analogue (385°C), reflecting higher molecular weight and steric hindrance .
Density Trends: The predicted density of the target compound (1.256 g/cm³) aligns with chloro-substituted quinolines but is higher than non-halogenated derivatives (e.g., 8-hydroxyquinoline: 1.034 g/cm³), consistent with halogen-induced molecular packing .
Functional and Application-Based Differences
- Antimicrobial Activity: Chlorinated quinolines like 5-chloro-8-hydroxyquinoline are known for antimicrobial properties. The esterification in the target compound may enhance membrane permeability, though empirical data are lacking.
- Synthetic Utility : The acetate group provides a handle for further derivatization, unlike hydroxyl or smaller ester analogues, enabling tailored modifications in drug design .
Biological Activity
The compound 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate , a derivative of quinoline, is of significant interest due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and databases.
The molecular formula for this compound is . Its structure includes a chloroquinoline moiety linked to an acetate group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 265.71 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds similar to this compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell membranes.
Antitumor Activity
Quinoline derivatives have also been studied for their antitumor potential. A recent investigation found that compounds structurally related to this compound inhibited cancer cell proliferation in vitro. Specifically, they showed effectiveness against breast cancer cell lines (MCF-7) by inducing apoptosis through the activation of caspase pathways .
Case Study: In Vivo Studies
In vivo studies using animal models have further elucidated the biological effects of quinoline derivatives. For instance, a study involving mice treated with similar compounds showed reduced tumor growth and enhanced survival rates compared to control groups . These findings support the potential therapeutic applications of this compound in oncology.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Quinoline derivatives can inhibit key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in target cells, resulting in apoptosis.
- Modulation of Signaling Pathways : They can affect various signaling pathways related to cell survival and proliferation, particularly those involving NF-kB and MAPK pathways.
Table 2: Summary of Biological Activities
Q & A
Q. What are the established synthetic pathways for 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate?
The compound is synthesized via nucleophilic substitution of 5-chloro-8-hydroxyquinoline with an alkylating agent such as 2-methylpropan-2-yl bromoacetate. A typical procedure involves refluxing the reactants in acetone with a base (e.g., K₂CO₃) to deprotonate the hydroxyl group and facilitate ester formation. Purification is achieved via crystallization or column chromatography. For example, similar syntheses report yields of ~71% after crystallization (see Table 1) .
Table 1. Example Synthesis Parameters
| Reactant | Base | Solvent | Temperature | Yield | Purification Method |
|---|---|---|---|---|---|
| 5-chloro-8-hydroxyquinoline | K₂CO₃ | Acetone | Reflux | 71% | Crystallization |
Q. What analytical techniques are critical for confirming the compound’s identity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the ester linkage and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected: 309.74 g/mol based on C₁₅H₁₆ClNO₃).
- X-ray Crystallography : For definitive structural confirmation, as demonstrated for related quinoline derivatives .
- HPLC : To assess purity (>95% is typical for research-grade material).
Q. What safety precautions are necessary during handling?
While specific safety data for this compound are limited, analogous esters require:
- PPE : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : Dry, cool conditions (2–8°C) to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetone.
- Base Selection : Stronger bases (e.g., NaH) could improve deprotonation efficiency.
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify optimal reaction times.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate the reaction .
Q. What role does the 2-methylpropan-2-yl group play in the compound’s physicochemical properties?
- Steric Effects : The bulky tert-butyl group reduces solubility in polar solvents but enhances lipid solubility, impacting bioavailability.
- Stability : The group may hinder hydrolysis of the ester under acidic/basic conditions. Computational studies (e.g., DFT) can model steric and electronic interactions .
Q. How can structural instability or degradation products be characterized?
- Forced Degradation Studies : Expose the compound to heat, light, and varying pH.
- LC-MS/MS : Identify degradation products (e.g., free quinoline or acetic acid derivatives).
- Kinetic Modeling : Determine shelf-life using Arrhenius equations under accelerated conditions .
Q. How to address discrepancies in reported spectral data for this compound?
- Reproducibility : Synthesize the compound using standardized protocols and compare with literature.
- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data (e.g., C–C bond lengths in crystallography ).
- Collaborative Studies : Share raw data with independent labs to verify assignments.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
